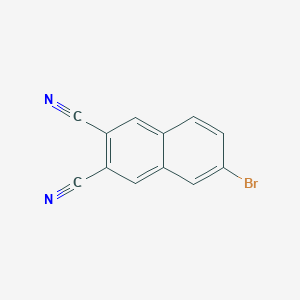

6-ブロモ-2,3-ジシアノナフタレン

説明

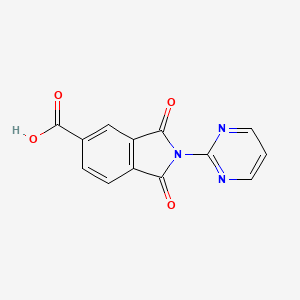

6-Bromo-2,3-dicyanonaphthalene is a chemical compound that serves as an intermediate in various synthetic processes. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, through a series of chemical modifications that introduce bromine and cyano groups into the structure. This compound is particularly important in the synthesis of naphthalocyanine compounds and has potential applications in the pharmaceutical industry due to its structural properties .

Synthesis Analysis

The synthesis of 6-Bromo-2,3-dicyanonaphthalene involves a multi-step process starting from o-xylene. The initial step is an electrophilic aromatic substitution, followed by free radical halogenation, and finally an electrocyclic reaction. The optimization of this synthesis has been a subject of research, with improvements made by adjusting the quantity of catalyst, reaction time, and solvent volume. These optimizations have led to increased yields, up to 92.9%, and reduced production costs .

Molecular Structure Analysis

While the specific molecular structure analysis of 6-Bromo-2,3-dicyanonaphthalene is not detailed in the provided papers, related compounds such as 2-bromo-6-methoxynaphthalene have been studied using Density Functional Theory (DFT) methods. These studies include vibrational analysis through FT-IR and FT-Raman spectroscopy, as well as electronic properties assessment using Frontier Molecular Orbitals and Natural Bonding Orbitals. Such analyses help in understanding the stability, reactivity, and potential biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 6-Bromo-2,3-dicyanonaphthalene and its derivatives can be inferred from studies on similar brominated naphthalene compounds. For instance, 6-bromo-2-naphthol has been used as a starting material for the synthesis of other compounds through reactions like Baeyer–Villiger oxidation-rearrangement. The bromo and cyano groups in 6-Bromo-2,3-dicyanonaphthalene are likely to influence its reactivity in electrophilic substitution reactions and could also participate in radical-mediated reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2,3-dicyanonaphthalene can be deduced from its structure and the properties of similar compounds. For example, the presence of bromine and cyano groups is expected to increase the compound's density and boiling point compared to unsubstituted naphthalene. These substituents also affect the compound's solubility in organic solvents and its overall reactivity. The cyano groups, in particular, are electron-withdrawing, which can lead to an increase in the acidity of protons adjacent to these groups .

科学的研究の応用

フタロシアニンの合成

6-ブロモ-2,3-ジシアノナフタレン: は、材料化学において幅広い用途を持つフタロシアニンの合成における重要な構成要素です . フタロシアニンは、その優れた化学的および熱的安定性により、光起電力、ガスセンサー、顔料として使用されています。

有機エレクトロニクス

6-ブロモ-2,3-ジシアノナフタレンは、その共役系により、有機電子デバイスの開発に利用できます . その電子特性は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)での使用に適しています。

医薬品化学

医薬品化学では、6-ブロモ-2,3-ジシアノナフタレンは、さまざまな生物活性分子の合成の前駆体として役立ちます。 これは、疾患の治療に潜在的な治療効果を持つ化合物を生成するために使用できます .

色素増感太陽電池

この化合物は、色素増感太陽電池(DSSC)での使用についても検討されています。 ナフタレンコアは、太陽光を吸収して電気に変換する色素を生成するために官能基化できます .

非線形光学材料

6-ブロモ-2,3-ジシアノナフタレン: は、非線形光学特性を持つ材料を合成するために使用できます。 これらの材料は、光スイッチングや変調における用途にとって重要です .

触媒

6-ブロモ-2,3-ジシアノナフタレンのブロモ基とシアノ基は、クロスカップリング反応を含むさまざまな化学反応において、有用な触媒または触媒前駆体になります .

蛍光プローブ

研究者は、6-ブロモ-2,3-ジシアノナフタレンを蛍光プローブの開発に使用する可能性を調査しています。 これらのプローブは、生物学的システムにおける画像化と診断の目的で使用できます .

高分子化学

最後に、6-ブロモ-2,3-ジシアノナフタレンを高分子に組み込むことで、その特性を変更できます。 これは、高分子の熱安定性と機械的強度を高め、高度なエンジニアリング用途に適したものにすることができます .

Safety and Hazards

6-Bromo-2,3-dicyanonaphthalene is considered hazardous. It is toxic if swallowed and can cause skin and eye irritation . Safety measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves and eye protection, and storing it locked up .

作用機序

Target of Action

It is often used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents involved in these reactions.

Mode of Action

Given its use in Suzuki–Miyaura coupling reactions , it can be inferred that it likely interacts with its targets (organoboron reagents) to facilitate the formation of carbon-carbon bonds.

Biochemical Pathways

Its role in suzuki–miyaura coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .

Pharmacokinetics

It is known that the compound has a molecular weight of 25709 , which could potentially impact its bioavailability.

Result of Action

Its role in facilitating Suzuki–Miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

It is known that adopting new reaction conditions can significantly increase yield, controllability, and simplify separation processes while reducing costs in the synthesis of 6-bromo-2, 3-dicyanonaphthalene .

特性

IUPAC Name |

6-bromonaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERLNOIJNRUJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354840 | |

| Record name | 6-Bromo-2,3-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70484-02-5 | |

| Record name | 6-Bromo-2,3-naphthalenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70484-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dicyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2,3-dicyanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

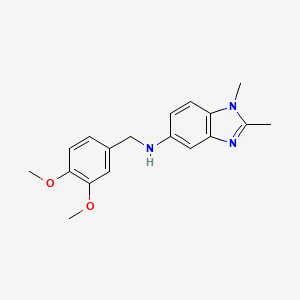

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)